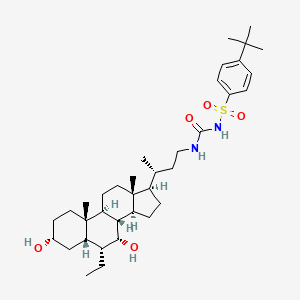

EDP-305

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C36H58N2O5S |

|---|---|

Peso molecular |

630.9 g/mol |

Nombre IUPAC |

1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |

InChI |

InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24-,26-,27-,28+,29+,30+,31+,32-,35-,36-/m1/s1 |

Clave InChI |

SJKLCUGQVVYDCX-HRNVLBFRSA-N |

SMILES isomérico |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |

SMILES canónico |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

EDP-305: A Deep Dive into its Mechanism of Action in Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of EDP-305, a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist, in the context of liver fibrosis.

Core Mechanism: Potent and Selective FXR Agonism

This compound is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity, which forms the basis of its therapeutic potential in liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Its chemical structure, distinct from natural bile acids, allows for optimized binding to the FXR, leading to a robust activation of downstream signaling pathways.[1] A key feature of this compound is its minimal cross-reactivity with other nuclear receptors, including TGR5, which is implicated in some of the side effects observed with other FXR agonists.[2][3]

Signaling Pathway

Upon binding to this compound, the farnesoid X receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.

References

EDP-305: A Selective Farnesoid X Receptor Agonist for the Treatment of Liver Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EDP-305 is a novel, potent, and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a crucial nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Developed by Enanta Pharmaceuticals, this compound has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4] Preclinical and clinical studies have demonstrated its ability to modulate FXR signaling, leading to improvements in liver histology, reduction in liver enzymes, and anti-fibrotic effects.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction to Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in maintaining bile acid homeostasis by regulating their synthesis, transport, and metabolism. Natural ligands for FXR include bile acids, such as chenodeoxycholic acid. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of FXR initiates a cascade of events that are beneficial in the context of liver diseases like NASH. Key functions of FXR activation include:

-

Suppression of bile acid synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

-

Regulation of lipid metabolism: FXR activation has been shown to suppress lipogenesis and promote fatty acid oxidation.

-

Anti-inflammatory effects: this compound has been shown to exhibit anti-inflammatory gene signatures in human macrophage and stellate cell lines.

-

Anti-fibrotic effects: this compound has demonstrated the ability to reduce the expression of profibrogenic genes and decrease fibrosis progression in preclinical models.

This compound: A Novel FXR Agonist

This compound is a non-bile acid FXR agonist, a characteristic that may offer an improved efficacy and safety profile compared to bile acid-derived agonists. It is highly potent, with a single-digit nanomolar affinity for FXR in vitro, and is highly selective, showing minimal to no cross-reactivity with other nuclear receptors or the TGR5 receptor.

Mechanism of Action

This compound selectively binds to and activates FXR, initiating the downstream signaling pathways. This leads to the regulation of genes involved in bile acid metabolism, lipid metabolism, inflammation, and fibrosis.

References

- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]

- 4. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis - BioSpace [biospace.com]

- 5. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EDP-305: A Potent FXR Agonist for Non-Alcoholic Fatty Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EDP-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for chronic liver diseases.[3][4][5] Preclinical studies have shown that this compound effectively reduces liver injury, hepatic steatosis, inflammation, and fibrosis in various rodent models of NASH. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols and a summary of its effects on key disease parameters, to inform further research and development in the field.

Mechanism of Action: FXR Agonism

This compound is a non-bile acid FXR agonist with high potency and selectivity. It is designed to have increased binding interactions with the FXR receptor. Unlike natural bile acids, this compound does not contain a carboxylic acid group, which can prevent the formation of taurine and glycine conjugates. The activation of FXR by this compound initiates a cascade of transcriptional events that regulate genes involved in:

-

Bile Acid Homeostasis: Suppressing bile acid synthesis and promoting its excretion to reduce toxic bile acid accumulation.

-

Lipid Metabolism: Inhibiting hepatic lipogenesis, reducing VLDL production, and increasing triglyceride clearance.

-

Glucose Metabolism: Improving insulin sensitivity.

-

Inflammation and Fibrosis: Down-regulating the expression of pro-inflammatory and pro-fibrotic genes.

Preclinical Efficacy of this compound

The therapeutic efficacy of this compound has been evaluated in multiple preclinical models of NAFLD/NASH, consistently demonstrating improvements in liver pathology.

Effects on Liver Injury and Function

Treatment with this compound has been shown to significantly reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver injury.

| Animal Model | Dose of this compound | Effect on Serum ALT | Effect on Serum Transaminases | Reference |

| BALBc.Mdr2-/- (Biliary Fibrosis) | 10 mg/kg/day | - | 30% reduction | |

| BALBc.Mdr2-/- (Biliary Fibrosis) | 30 mg/kg/day | - | 53% reduction | |

| Methionine/Choline-Deficient (MCD) Diet | 30 mg/kg/day | 62% reduction | - |

Anti-Steatotic Effects

This compound has demonstrated a robust capacity to reduce hepatic steatosis (fat accumulation in the liver) in various diet-induced NASH models.

| Animal Model | Dose of this compound | Effect on Liver Steatosis | Effect on Liver Lipids | Reference |

| Diet-Induced NASH (DIN) Mice | 10 mg/kg/day | Significant decrease | Significant reduction in cholesterol, triglycerides, and fatty acids | |

| Diet-Induced NASH (DIN) Mice | 30 mg/kg/day | Significant decrease | 48% reduction in liver cholesterol |

Anti-Fibrotic Activity

A critical aspect of NASH progression is the development of liver fibrosis. This compound has shown potent anti-fibrotic effects in multiple preclinical models, reducing collagen deposition and improving liver architecture.

| Animal Model | Dose of this compound | Effect on Fibrosis | Reference |

| BALBc.Mdr2-/- (Biliary Fibrosis) | 10 and 30 mg/kg/day | Up to 39% decrease in collagen deposition | |

| Methionine/Choline-Deficient (MCD) Diet | 10 and 30 mg/kg/day | Over 80% reduction in collagen deposition | |

| Bile Duct Ligation (BDL) Rat Model | 30 mg/kg/day | Reduction in liver hydroxyproline levels |

Improvement in NAFLD Activity Score (NAS)

The NAFLD Activity Score (NAS) is a composite score that grades the severity of steatosis, lobular inflammation, and hepatocyte ballooning. This compound has been shown to significantly improve the total NAS.

| Animal Model | Dose of this compound | Effect on NAS | Effect on Hepatocyte Ballooning | Reference |

| Diet-Induced NASH (DIN) Mice | 10 and 30 mg/kg/day | Significant reduction | Significant reduction | |

| STAM™ Mouse Model | 3 mg/kg/day | Reduction to 3.7 (vs. 5.3 in control) | Reduction to 1.1 (vs. 1.9 in control) | |

| STAM™ Mouse Model | 10 mg/kg/day | Reduction to 3.4 (vs. 5.3 in control) | Reduction to 0.9 (vs. 1.9 in control) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vivo Rodent Models of NASH

-

Methionine/Choline-Deficient (MCD) Diet Model:

-

Animals: Male C57BL/6J mice.

-

Induction of NASH: Mice are fed an MCD diet for a specified period (e.g., 6 weeks) to induce steatohepatitis and fibrosis.

-

Treatment: this compound (e.g., 10 and 30 mg/kg/day) or vehicle is administered orally for a defined duration (e.g., 4 weeks).

-

Endpoints: Serum ALT/AST levels, liver histology (H&E and Sirius Red staining), hepatic hydroxyproline content, and gene expression analysis (e.g., for markers of inflammation and fibrosis).

-

-

Diet-Induced NASH (DIN) Mouse Model:

-

Animals: Male C57BL/6J mice.

-

Induction of NASH: Mice are fed a high-fat, high-cholesterol diet supplemented with fructose in the drinking water for an extended period (e.g., 16 weeks) to induce a NASH phenotype that closely mimics human disease.

-

Treatment: this compound (e.g., 10 and 30 mg/kg/day), a comparator such as obeticholic acid (OCA), or vehicle is administered orally during a specific treatment window (e.g., from week 6 to week 16).

-

Endpoints: Serum chemistry, liver histology for NAFLD Activity Score (NAS) assessment, and analysis of hepatic lipid content.

-

In Vitro Assays

-

Primary Murine Hepatic Stellate Cell (HSC) Cultures:

-

Cell Isolation: HSCs are isolated from the livers of healthy mice.

-

Activation: Cells are cultured in vitro to induce spontaneous activation, a key process in liver fibrosis.

-

Treatment: Activated HSCs are treated with varying concentrations of this compound (e.g., 50-500 nM) for a specified time (e.g., 24 hours).

-

Endpoints: Assessment of cell proliferation and analysis of fibrogenic gene expression (e.g., COL1A1, TGF-β1, TIMP-1) by qPCR.

-

Visualizing the Science: Signaling Pathways and Workflows

To better illustrate the mechanisms and experimental processes involved in the preclinical evaluation of this compound, the following diagrams are provided.

Figure 1: this compound FXR Signaling Pathway.

Figure 2: Typical Preclinical Experimental Workflow.

Figure 3: Logical Flow of this compound's Therapeutic Effects.

Conclusion

The comprehensive preclinical data for this compound strongly support its continued development as a therapeutic agent for NAFLD and NASH. Its potent and selective FXR agonism translates into significant improvements in liver steatosis, inflammation, and fibrosis in relevant animal models. The favorable preclinical profile of this compound, including its efficacy in reducing key markers of liver disease, warrants further investigation in clinical settings to establish its safety and efficacy in patients. This technical guide provides a foundational understanding of the preclinical science behind this compound for researchers and drug development professionals working to address the unmet medical need in NASH.

References

- 1. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]

- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. surf.rutgers.edu [surf.rutgers.edu]

- 5. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of EDP-305

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of EDP-305, a potent and selective steroidal agonist of the Farnesoid X Receptor (FXR). This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols.

Introduction

This compound is a novel, orally active, non-bile acid steroidal agonist designed to selectively target the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to have potent anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for inflammatory and fibrotic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][3] This guide focuses on the anti-inflammatory characteristics of this compound as demonstrated in key preclinical models.

Mechanism of Action: FXR-Mediated Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by binding to and activating FXR. As a transcription factor, activated FXR translocates to the nucleus and regulates the expression of numerous target genes involved in inflammatory pathways. One of the key mechanisms is the induction of the Small Heterodimer Partner (SHP), which in turn can inhibit the activity of pro-inflammatory transcription factors like NF-κB. Additionally, FXR activation can suppress the expression of various pro-inflammatory cytokines and chemokines.[4]

References

- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Targets in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The farnesoid X receptor agonist EDP‐305 reduces interstitial renal fibrosis in a mouse model of unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

EDP-305: A Technical Guide to its Regulation of Bile Acid Synthesis Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDP-305 is a potent and selective steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. As a key regulator of bile acid synthesis, this compound has demonstrated significant therapeutic potential for liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the molecular mechanisms by which this compound modulates the expression of genes critical to bile acid synthesis. It includes a summary of quantitative data on gene expression, detailed experimental methodologies derived from published studies, and visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound and its Target: Farnesoid X Receptor (FXR)

This compound is a novel, orally bioavailable, non-bile acid steroidal agonist designed for high potency and selectivity for FXR.[1] FXR is predominantly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2] Upon activation by ligands such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3] This interaction initiates a transcriptional cascade that governs the synthesis, transport, and enterohepatic circulation of bile acids.[2]

The therapeutic rationale for using FXR agonists like this compound in liver disease stems from their ability to suppress the de novo synthesis of bile acids, thereby reducing their cytotoxic accumulation in the liver, and to exert anti-inflammatory and anti-fibrotic effects.[1]

Core Mechanism: Regulation of Bile Acid Synthesis Genes

The primary mechanism by which this compound regulates bile acid synthesis is through the transcriptional control of key enzymes and regulatory proteins. The rate-limiting step in the classical pathway of bile acid synthesis is catalyzed by cholesterol 7α-hydroxylase, which is encoded by the CYP7A1 gene. This compound-mediated activation of FXR leads to the robust repression of CYP7A1 expression through two primary, interconnected pathways: the SHP-dependent pathway in the liver and the FGF19-dependent pathway originating in the intestine.

The Hepatic SHP-Dependent Pathway

In hepatocytes, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for CYP7A1 gene expression. This cascade provides a direct negative feedback loop for bile acid synthesis within the liver.

The Intestinal FGF19-Dependent Pathway

In the ileum, FXR activation by this compound stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade, primarily involving the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which ultimately leads to the repression of CYP7A1 transcription. This gut-liver signaling axis provides an additional layer of control over bile acid production.

Quantitative Data on Gene Regulation by this compound

The following tables summarize the quantitative effects of this compound on the expression of key genes involved in bile acid synthesis and transport, as reported in preclinical studies.

Table 1: In Vitro Effects of this compound on Gene Expression in Human Hepatocytes

| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |

| Huh7.5 | 12 nM this compound | SHP | 5-fold increase | |

| Huh7.5 | 12 nM this compound | BSEP | 18-fold increase | |

| Huh7.5 | 12 nM this compound | CYP7A1 | ~95% reduction | |

| HepaRG | 0-5 µM this compound | SHP | Dose-dependent increase | |

| HepaRG | 0-5 µM this compound | CYP7A1 | Dose-dependent decrease |

Table 2: In Vivo Effects of this compound on Gene Expression in C57BL/6 Mice

| Tissue | Treatment | Target Gene | Fold Change vs. Control | Reference |

| Liver | This compound (oral gavage) | SHP | Dose-dependent increase | |

| Liver | This compound (oral gavage) | BSEP | Dose-dependent increase | |

| Liver | This compound (oral gavage) | CYP7A1 | Dose-dependent decrease | |

| Ileum | This compound (oral gavage) | FGF15 | Dose-dependent increase |

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the effects of this compound on gene expression.

In Vitro Gene Expression Analysis in Human Hepatocyte Cell Lines

-

Cell Culture:

-

Cell Lines: Human hepatoma cell lines such as Huh7.5 or HepaRG are commonly used.

-

Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. For experiments, cells are often seeded in serum-reduced media (e.g., 1% FBS) overnight.

-

-

Treatment with this compound:

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.

-

Cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.2% DMSO) for a specified duration, typically ranging from 10 to 72 hours.

-

-

RNA Isolation and Quantitative Real-Time PCR (qPCR):

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes to quantify the expression levels of target genes (SHP, BSEP, CYP7A1, etc.).

-

Gene expression data is normalized to a stable housekeeping gene, such as 18S ribosomal RNA (18S rRNA) or glyceraldehyde 3-phosphate dehydrogenase (GAPDH).

-

In Vivo Gene Expression Analysis in Mouse Models

-

Animal Models:

-

Strain: C57BL/6 mice are frequently used.

-

Disease Models: To study the effects in a disease context, models of NASH such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a diet high in fat, fructose, and cholesterol are employed.

-

-

Administration of this compound:

-

This compound is formulated for oral administration, often as a suspension in a vehicle like 0.5% methylcellulose.

-

The compound is administered daily via oral gavage at specified doses (e.g., 10 mg/kg, 30 mg/kg) for a defined period, which can range from days to several weeks.

-

-

Tissue Collection and Gene Expression Analysis:

-

At the end of the treatment period, mice are euthanized, and tissues (liver, ileum) are harvested.

-

RNA is extracted from the tissues, and qPCR is performed as described for the in vitro protocol to determine the expression levels of target genes.

-

Visualizing the Molecular Pathways and Workflows

Signaling Pathways of this compound in Bile Acid Synthesis Regulation

Caption: this compound signaling pathways regulating CYP7A1 expression.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound is a potent FXR agonist that effectively represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. It achieves this through the dual mechanisms of inducing the transcriptional repressor SHP in the liver and stimulating the release of the endocrine hormone FGF19 from the intestine. Preclinical data robustly support the engagement of these pathways, demonstrating dose-dependent changes in the expression of key target genes. The experimental frameworks outlined provide a basis for the continued investigation and development of this compound and other FXR agonists as promising therapeutics for chronic liver diseases. The detailed understanding of its mechanism of action is crucial for optimizing its clinical application and for the design of future generations of FXR-targeted therapies.

References

The Role of EDP-305 in Modulating Lipid Metabolism in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EDP-305 is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose homeostasis.[1] This technical guide provides an in-depth overview of the role of this compound in modulating lipid metabolism within hepatocytes. Drawing upon preclinical and clinical data, this document details the mechanism of action of this compound, its impact on key metabolic pathways, and provides standardized protocols for relevant experimental assays. This guide is intended to be a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic liver diseases such as non-alcoholic steatohepatitis (NASH).

Introduction: The Farnesoid X Receptor (FXR) and Lipid Metabolism

The farnesoid X receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine.[2] It plays a central role in maintaining metabolic homeostasis.[3] FXR is activated by bile acids, leading to the regulation of a cascade of genes involved in their synthesis, transport, and metabolism.[2][3] Beyond bile acid homeostasis, FXR activation has profound effects on lipid and glucose metabolism. In the context of lipid metabolism, FXR activation in hepatocytes has been shown to:

-

Inhibit de novo lipogenesis: by downregulating the expression of key lipogenic genes.

-

Promote fatty acid β-oxidation: enhancing the breakdown of fatty acids for energy.

-

Regulate lipoprotein metabolism: by influencing the levels and clearance of triglycerides and cholesterol.

Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).

This compound: A Potent and Selective FXR Agonist

This compound is a novel, orally bioavailable, non-bile acid FXR agonist that has demonstrated high potency and selectivity for the FXR receptor. Preclinical studies have shown that this compound is significantly more potent than first-generation FXR agonists like obeticholic acid (OCA). Its non-bile acid structure may offer a different safety and tolerability profile.

Modulation of Lipid Metabolism by this compound in Hepatocytes

This compound exerts its effects on hepatic lipid metabolism primarily through the activation of FXR and the subsequent regulation of target gene expression.

Regulation of Gene Expression

In vitro and in vivo studies have demonstrated that this compound modulates the expression of a suite of genes involved in lipid homeostasis. Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.

Table 1: Key Genes in Lipid Metabolism Regulated by this compound in Hepatocytes

| Gene | Function | Effect of this compound Activation | Reference |

| SHP (Small Heterodimer Partner) | Atypical nuclear receptor that inhibits the expression of several metabolic genes, including those involved in bile acid synthesis and lipogenesis. | Upregulation | |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. | Downregulation (indirectly via SHP) | |

| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | A key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis. | Downregulation | |

| CD36 (Cluster of Differentiation 36) | A fatty acid translocase that facilitates the uptake of long-chain fatty acids into cells. | Downregulation | |

| FGF19 (Fibroblast Growth Factor 19) | A hormone released from the intestine upon FXR activation that signals to the liver to regulate bile acid synthesis and metabolism. | Upregulation (in intestine, acts on hepatocytes) |

Effects on Hepatic Steatosis

Preclinical studies in mouse models of NASH have consistently shown that this compound treatment leads to a significant reduction in hepatic steatosis (the accumulation of fat in the liver). This is attributed to the coordinated downregulation of genes involved in fatty acid uptake and synthesis (e.g., CD36, SREBP-1c) and a potential increase in fatty acid oxidation.

Table 2: Preclinical Efficacy of this compound in Mouse Models of NASH

| Model | Treatment | Duration | Key Findings | Reference |

| Diet-Induced NASH (DIN) Mice | This compound (10 and 30 mg/kg) | 10 weeks | Significant reduction in liver lipids, including cholesterol, triglycerides, and fatty acids. Significant decrease in liver steatosis. | |

| STAM™ Mice | This compound (3 and 10 mg/kg) | 4 weeks | Significant decrease in hepatocyte ballooning and total NAFLD Activity Score (NAS). | |

| Methionine/Choline-Deficient (MCD) Diet Mice | This compound (10 and 30 mg/kg) | Not specified | Profoundly inhibited perisinusoidal 'chicken wire' fibrosis, with over 80% reduction in collagen deposition. |

Clinical Evidence in NASH Patients

A Phase II clinical trial (ARGON-1) in patients with NASH demonstrated the potential of this compound to improve markers of liver health.

Table 3: Key Results from the ARGON-1 Phase IIa Study of this compound in NASH

| Parameter | This compound (1 mg) | This compound (2.5 mg) | Placebo | Reference |

| Mean Change in ALT (U/L) at Week 12 | -21.7 | -27.9 | -15.4 | |

| Absolute Reduction in Liver Fat (%) at Week 12 | -3.3 | -7.1 | -2.4 | |

| Pruritus (Itching) Incidence (%) | 9.1 | 50.9 | 4.2 |

While the trial met its primary endpoint of ALT reduction at the 2.5 mg dose, a significant incidence of pruritus was observed, a known side effect of some FXR agonists. Subsequent analyses suggested that a 1mg dose might offer a better balance of efficacy and tolerability.

Signaling Pathways Modulated by this compound in Hepatocytes

The primary signaling pathway activated by this compound is the FXR signaling cascade. However, the downstream effects are complex and involve crosstalk with other metabolic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on lipid metabolism in hepatocytes.

Primary Hepatocyte Isolation (from Mouse)

This protocol is based on the two-step collagenase perfusion technique.

Materials:

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Collagenase Type IV solution

-

Hepatocyte wash medium (e.g., DMEM with 10% FBS)

-

Perfusion pump and tubing

-

Surgical instruments

Procedure:

-

Anesthetize the mouse according to approved institutional protocols.

-

Perform a laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with pre-warmed, Ca2+/Mg2+-free HBSS at a flow rate of 5-7 mL/min for 5-10 minutes to flush the liver of blood.

-

Switch the perfusion to pre-warmed collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft and discolored.

-

Excise the liver and transfer it to a petri dish containing hepatocyte wash medium.

-

Gently tease the liver apart with forceps to release the hepatocytes.

-

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

Pellet the hepatocytes by centrifugation at 50 x g for 3-5 minutes at 4°C.

-

Wash the cell pellet twice with cold hepatocyte wash medium.

-

Determine cell viability using the trypan blue exclusion method.

-

Plate the hepatocytes on collagen-coated plates in appropriate culture medium.

Induction of Steatosis and Oil Red O Staining

This protocol describes how to induce an in vitro model of steatosis and visualize lipid accumulation.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Culture medium

-

Fatty acid solution (e.g., a mixture of oleic and palmitic acids complexed to BSA)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution

-

Hematoxylin (for counterstaining)

Procedure:

-

Seed hepatocytes in culture plates and allow them to adhere.

-

To induce steatosis, replace the culture medium with medium supplemented with the fatty acid solution. Culture for 24-48 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash the cells with distilled water.

-

Incubate the cells with the Oil Red O staining solution for 15-30 minutes.

-

Wash the cells with distilled water to remove excess stain.

-

(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with distilled water.

-

Visualize and quantify lipid droplets using light microscopy.

Gene Expression Analysis by qPCR

This protocol outlines the steps for quantifying changes in gene expression.

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Lyse the treated and control hepatocytes and isolate total RNA using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene.

Protein Expression Analysis by Western Blot

This protocol is for determining the levels of specific proteins.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Procedure:

-

Lyse the treated and control hepatocytes in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

This compound is a potent FXR agonist that effectively modulates lipid metabolism in hepatocytes. Through the regulation of key genes involved in fatty acid uptake, synthesis, and bile acid metabolism, this compound has demonstrated significant efficacy in reducing hepatic steatosis in preclinical models and has shown promise in clinical trials for NASH. While pruritus remains a notable side effect, ongoing research aims to optimize the therapeutic window for FXR agonists. The experimental protocols provided in this guide offer a framework for further investigation into the mechanisms of action of this compound and other FXR agonists in the context of metabolic liver disease.

References

- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

EDP-305: A Deep Dive into its Impact on Fibrogenic Gene Expression

For Immediate Release

Watertown, MA – This technical whitepaper provides an in-depth analysis of the mechanism of action of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, and its significant impact on the expression of key genes involved in fibrosis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development for fibrotic diseases such as non-alcoholic steatohepatitis (NASH).

Core Mechanism of Action: FXR Agonism

This compound is a non-bile acid FXR agonist that has demonstrated significant anti-fibrotic efficacy in multiple preclinical models.[1][2] The farnesoid X receptor is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by a ligand such as this compound initiates a signaling cascade that modulates the expression of various target genes, leading to a reduction in liver injury, inflammation, and fibrosis.[5]

One of the key anti-fibrotic mechanisms of this compound involves the upregulation of microRNA-29a (miR29a). In a mouse model of methionine/choline-deficient (MCD) diet-induced fibrosis, treatment with this compound led to an 89% increase in miR29a expression, which was associated with a 70% reduction in hepatic collagen content.

In Vitro Efficacy: Direct Action on Hepatic Stellate Cells

Hepatic stellate cells (HSCs) are the primary cell type responsible for extracellular matrix production in the liver during fibrosis. In an in vitro model, human HSCs were stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce a fibrogenic response. Co-treatment with this compound for 18 hours resulted in a significant and dose-dependent downregulation of key fibrogenic genes.

Quantitative Analysis of Fibrogenic Gene Expression in Activated Human Hepatic Stellate Cells

| Gene | Function | % Reduction with this compound (0.5 µM) |

| α-SMA (Alpha-Smooth Muscle Actin) | Marker of HSC activation | 68% |

| COL1A2 (Collagen Type I Alpha 2) | Major component of scar tissue | 42% |

| COL3A1 (Collagen Type III Alpha 1) | Component of reticular fibers | 57% |

| TIMP1 (Tissue Inhibitor of Metalloproteinase 1) | Inhibits matrix degradation | 80% |

| TIMP2 (Tissue Inhibitor of Metalloproteinase 2) | Inhibits matrix degradation | 65% |

Experimental Protocol: In Vitro TGF-β Challenge in Human Hepatic Stellate Cells

-

Cell Line: Human Hepatic Stellate Cells (HSCs)

-

Induction of Fibrogenic Phenotype: Cells were treated with 5 ng/ml of transforming growth factor-beta (TGF-β) to stimulate the expression of fibrogenic genes.

-

Treatment: Cells were co-treated with either DMSO (vehicle control) or this compound for 18 hours.

-

Gene Expression Analysis: The expression levels of key fibrogenic genes were quantified using RT-PCR.

In Vivo Anti-Fibrotic Effects in Preclinical Models

The anti-fibrotic activity of this compound has been corroborated in several in vivo models of liver fibrosis, demonstrating its therapeutic potential in a more complex biological environment.

Methionine/Choline-Deficient (MCD) Diet-Induced Steatohepatitis in Mice

In a well-established mouse model of NASH, a methionine/choline-deficient (MCD) diet was used to induce steatohepatitis and peri-sinusoidal fibrosis. Treatment with this compound after the establishment of early fibrosis led to a significant downregulation of key fibrogenic genes, consistent with the in vitro findings.

Quantitative Analysis of Fibrogenic Gene Expression in MCD Mouse Model

| Gene | % Reduction with this compound (10 mg/kg) |

| α-SMA | Significantly down-regulated |

| COL1A2 | Significantly down-regulated |

| COL3A1 | Significantly down-regulated |

| TIMP1 | Significantly down-regulated |

| TIMP2 | Significantly down-regulated |

Experimental Protocol: MCD Diet-Induced Steatohepatitis Mouse Model

-

Animal Model: C57Bl/6 mice.

-

Induction of Fibrosis: Mice were fed a methionine/choline-deficient (MCD) diet to induce steatohepatitis and peri-sinusoidal fibrosis.

-

Treatment: After 4 weeks on the MCD diet, once early fibrosis was established, mice were orally administered 10 mg/kg of this compound daily for 4 weeks.

-

Analysis: The expression of essential genes involved in the pathogenic fibrosis response was analyzed by RT-PCR.

Thioacetamide-Induced Liver Fibrosis and Cirrhosis in Rats

In a more aggressive model of liver injury, thioacetamide (TAA) was used to induce liver fibrosis and cirrhosis in rats. This compound treatment demonstrated a significant reduction in fibrosis progression and a downregulation of key fibrogenic genes.

Quantitative Analysis of Fibrogenic Gene Expression in TAA-Induced Cirrhosis Reversal Rat Model

| Gene | % Reduction with this compound (10 mg/kg) |

| Col1a2 (Collagen type 1 alpha 2) | 65% |

| α-SMA (Alpha smooth muscle actin) | 23% |

| PDGFβ (Platelet derived growth factor β) | Down-regulated |

| MMP2 (Matrix metallopeptidase 2) | Down-regulated |

| TIMP1 (TIMP metallopeptidase inhibitor 1) | Down-regulated |

| TIMP2 (TIMP metallopeptidase inhibitor 2) | Down-regulated |

Experimental Protocol: Thioacetamide-Induced Liver Fibrosis and Cirrhosis Rat Model

-

Animal Model: Rats.

-

Induction of Fibrosis and Cirrhosis: Liver fibrosis and cirrhosis were induced using thioacetamide (TAA).

-

Endpoints: Key endpoints of the study included histopathological analyses, serum clinical chemistry, body and organ weights, and the expression of key fibrogenic genes.

Visualizing the Molecular Pathways and Experimental Designs

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

References

- 1. enanta.com [enanta.com]

- 2. enanta.com [enanta.com]

- 3. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Farnesoid X Receptor Agonist EDP-305: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][2] Activation of FXR by this compound initiates a cascade of downstream signaling events, making it a promising therapeutic candidate for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3] This technical guide provides an in-depth exploration of the downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its effects by binding to and activating FXR. FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Signaling Pathways

The activation of FXR by this compound triggers a multi-faceted downstream signaling cascade impacting several key physiological processes.

Bile Acid Metabolism

A primary function of FXR is the tight regulation of bile acid homeostasis. This compound mimics the action of natural bile acids in activating FXR, leading to:

-

Induction of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1]

-

Upregulation of Bile Salt Export Pump (BSEP): BSEP is a canalicular transporter responsible for the efflux of bile salts from hepatocytes into the bile.

-

Repression of Cholesterol 7α-hydroxylase (CYP7A1): By inducing SHP, this compound leads to the downregulation of CYP7A1, thereby reducing the de novo synthesis of bile acids.

This coordinated regulation helps to maintain bile acid levels within a physiological range, protecting hepatocytes from bile acid-induced toxicity.

Lipid and Glucose Metabolism

FXR activation by this compound also influences lipid and glucose homeostasis. This includes the regulation of genes involved in triglyceride synthesis, fatty acid oxidation, and gluconeogenesis.

Anti-inflammatory and Anti-fibrotic Effects

Chronic liver injury is characterized by inflammation and the progressive accumulation of extracellular matrix proteins, leading to fibrosis. This compound has demonstrated anti-inflammatory and anti-fibrotic properties through the modulation of key signaling pathways in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay | Cell Line | Parameter | This compound | Obeticholic Acid (OCA) | Reference |

| Chimeric FXR Reporter Assay | CHO | EC50 | 34 nM | - | |

| Full-length FXR Reporter Assay | HEK | EC50 | 8 nM | 130 nM | |

| SHP mRNA Induction (at 12 nM) | Huh7.5 | Fold Change | 5-fold | Minimal | |

| BSEP mRNA Induction (at 12 nM) | Huh7.5 | Fold Change | 18-fold | Minimal | |

| CYP7A1 mRNA Repression (at 12 nM) | Huh7.5 | % Remaining | ~5% | 40% |

Table 2: In Vivo Gene Regulation by this compound in C57BL/6 Mice

| Gene | Tissue | Effect | Reference |

| SHP | Ileum & Liver | Dose-dependent increase | |

| FGF15 | Ileum | Dose-dependent increase | |

| BSEP | Liver | Dose-dependent increase | |

| CYP7A1 | Liver | Dose-dependent reduction |

Table 3: Clinical Trial Results of this compound

| Trial | Indication | Dose | Primary/Secondary Endpoint | Result | Reference |

| ARGON-1 (Phase 2a) | NASH | 1 mg | ALT Reduction at Week 12 | -21.7 U/L (p=0.304 vs placebo) | |

| 2.5 mg | ALT Reduction at Week 12 | -27.9 U/L (p=0.049 vs placebo) | |||

| 1 mg | Liver Fat Reduction (MRI-PDFF) | -3.3% | |||

| 2.5 mg | Liver Fat Reduction (MRI-PDFF) | -7.1% (p=0.0009 vs placebo) | |||

| INTREPID (Phase 2) | PBC | 1 mg | ALP Response at Week 12 | 45% (p=0.106 vs placebo) | |

| 2.5 mg | ALP Response at Week 12 | 46% (p=0.063 vs placebo) | |||

| 1 mg | Absolute Change in ALP | Statistically significant (p=0.017 vs placebo) | |||

| 2.5 mg | Absolute Change in ALP | Statistically significant (p=0.021 vs placebo) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

FXR Reporter Gene Assay (HEK293T Cells)

This assay quantifies the ability of a compound to activate the Farnesoid X Receptor.

-

Cell Culture: Maintain human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Co-transfect HEK293T cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (Huh7.5 Cells)

This protocol details the measurement of mRNA levels of FXR target genes.

-

Cell Culture and Treatment: Culture human hepatoma (Huh7.5) cells in DMEM with 10% FBS. Seed cells and allow them to adhere overnight. Treat cells with this compound or vehicle for a specified duration (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR: Perform real-time PCR using a qPCR system with a SYBR Green-based detection method. Use primers specific for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.

Western Blotting for Protein Expression Analysis

This method is used to detect changes in protein levels of FXR and its downstream targets.

-

Protein Extraction: Lyse treated cells or homogenized tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FXR, SHP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound is a potent and selective FXR agonist that modulates a complex network of downstream signaling pathways involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other FXR agonists in the treatment of chronic liver diseases. The visually represented pathways and workflows offer a clear and concise understanding of the intricate mechanisms underlying the action of this compound.

References

EDP-305: A Novel Farnesoid X Receptor Agonist for the Treatment of Cholestatic Liver Diseases

An In-depth Technical Guide

Executive Summary

Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to cellular injury, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid homeostasis. Activation of FXR offers a promising therapeutic strategy for these conditions. EDP-305 is a novel, potent, and selective non-bile acid FXR agonist developed for the treatment of liver diseases, including non-alcoholic steatohepatitis (NASH) and cholestatic conditions like Primary Biliary Cholangitis (PBC).[1][2][3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, clinical trial data, and experimental methodologies.

The Role of FXR in Cholestasis

Farnesoid X Receptor (FXR) is a critical sensor for bile acids.[5] Its activation orchestrates a multi-faceted response to control bile acid concentrations and mitigate liver damage.

-

In the Liver: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits key enzymes in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. FXR also upregulates transporters responsible for bile acid efflux from hepatocytes into the bile, such as the Bile Salt Export Pump (BSEP).

-

In the Intestine: In the ileum, FXR activation by reabsorbed bile acids induces the secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into portal circulation. FGF19 then travels to the liver and acts on the FGF Receptor 4 (FGFR4)/β-Klotho complex on hepatocytes to potently repress CYP7A1 expression, providing a powerful negative feedback loop.

Dysfunction in these FXR-regulated pathways is associated with cholestatic diseases. Therefore, therapeutic activation of FXR with an agonist like this compound is a rational approach to restore bile acid homeostasis, reduce hepatic bile acid burden, and ameliorate liver injury.

Visualizing the FXR Signaling Pathway

The diagram below illustrates the dual-location mechanism of FXR in regulating bile acid synthesis and transport.

References

- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]

- 3. Enanta Pharmaceuticals to Present New Preclinical Data on this compound, an FXR Agonist for NASH and PBC, at The Liver Meeting® 2017 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 4. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis | Nasdaq [nasdaq.com]

- 5. Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

EDP-305: A Profile of High Selectivity for the Farnesoid X Receptor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of EDP-305, a potent agonist of the Farnesoid X Receptor (FXR). This compound has been a subject of interest in the context of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). A key attribute of a successful therapeutic agent is its specificity for the intended target, minimizing off-target effects that can lead to adverse events. This document compiles available data on the selectivity of this compound for FXR over other nuclear receptors, details the experimental methodologies used to determine this selectivity, and illustrates the relevant biological pathways.

Quantitative Analysis of this compound Potency and Selectivity

This compound demonstrates high potency for the Farnesoid X Receptor. In a full-length FXR reporter assay using human embryonic kidney (HEK) cells, this compound exhibited a half-maximal effective concentration (EC50) of 8 nM.[1] This potency is approximately 16-fold greater than that of obeticholic acid (OCA), another FXR agonist, which had an EC50 of 130 nM in the same assay.[1]

The selectivity of this compound has been assessed against other nuclear receptors and the G-protein coupled bile acid receptor TGR5. The available data underscores the high selectivity of this compound for FXR.

| Receptor/Assay | This compound | Obeticholic Acid (OCA) | Notes |

| FXR (full-length reporter assay, HEK cells) | EC50 = 8 nM | EC50 = 130 nM | This compound is 16-fold more potent than OCA.[1] |

| TGR5 (CHO cells) | EC50 > 15,000 nM | Active | This compound shows minimal activity against TGR5, while OCA is an agonist.[1] |

Furthermore, a nuclear receptor selectivity panel was conducted to evaluate the activity of this compound against a range of other nuclear receptors. When tested at a concentration of 10µM in Chinese Hamster Ovary (CHO) cells, this compound showed minimal to no activity on the following receptors: Retinoic Acid Receptors (RARα, RARβ, RARγ), Retinoid X Receptors (RXRα, RXRβ, RXRγ), Thyroid Hormone Receptors (TRα, TRβ), and the Vitamin D Receptor (VDR).[2] While specific quantitative data for Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptors (PPARs), and Glucocorticoid Receptor (GR) are not detailed in the publicly available literature, the broad screening confirms the high selectivity of this compound for FXR.

Experimental Protocols

The selectivity and potency of this compound were determined using established in vitro cellular assays. The following are detailed methodologies representative of those used in the characterization of this compound.

Full-Length FXR Luciferase Reporter Gene Assay (HEK293T Cells)

This assay is designed to measure the activation of the full-length human FXR by a test compound.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded into 96-well plates.

-

The following day, cells are transiently transfected with two plasmids:

-

An expression vector containing the full-length human FXR gene.

-

A reporter vector containing a luciferase gene under the control of a promoter with FXR response elements (FXREs).

-

-

A transfection reagent (e.g., Lipofectamine) is used to facilitate the uptake of the plasmids by the cells.

2. Compound Treatment:

-

After a 24-hour transfection period, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated with the compound for an additional 24 hours.

3. Luciferase Activity Measurement:

-

The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

A luciferase substrate is added to the cell lysate.

-

The luminescence, which is proportional to the amount of luciferase produced and thus to the activation of FXR, is measured using a luminometer.

4. Data Analysis:

-

The luminescence readings are normalized to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in transfection efficiency and cell number.

-

The normalized data is then plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Chimeric FXR Reporter Gene Assay (CHO Cells)

This assay utilizes a chimeric receptor to assess the ligand-binding domain (LBD) activation of FXR.

1. Principle:

-

This assay employs a chimeric receptor protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the human FXR.

-

A reporter plasmid contains the luciferase gene downstream of a promoter with GAL4 upstream activating sequences (UAS).

-

When a ligand binds to the FXR LBD, the chimeric protein binds to the UAS and drives the expression of luciferase.

2. Procedure:

-

Chinese Hamster Ovary (CHO) cells are co-transfected with the GAL4-FXR LBD chimeric receptor plasmid and the GAL4-responsive luciferase reporter plasmid.

-

Transfected cells are treated with different concentrations of this compound.

-

Following incubation, luciferase activity is measured as described in the full-length assay protocol.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes involved in the assessment of this compound, the following diagrams are provided.

References

In Vitro Pharmacological Profile of EDP-305: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of EDP-305, a novel and potent agonist of the Farnesoid X Receptor (FXR). The data and methodologies presented herein are compiled from publicly available preclinical research to facilitate a comprehensive understanding of this compound's mechanism of action, potency, selectivity, and cellular effects.

Introduction

This compound is a non-bile acid FXR agonist that has been investigated for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] Its therapeutic potential stems from its ability to activate FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3] This document details the in vitro studies that have defined the pharmacological signature of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound's in vitro activity, comparing it to the first-in-class FXR agonist, obeticholic acid (OCA), where data is available.

Table 1: Potency of this compound in FXR Reporter Assays

| Assay Type | Cell Line | This compound EC₅₀ (nM) | OCA EC₅₀ (nM) | Reference |

| Full-Length FXR Reporter Assay | HEK (Human Embryonic Kidney) | 8 | 130 | [1][4] |

| Chimeric FXR Reporter Assay | CHO (Chinese Hamster Ovary) | 34 | Not Reported |

Table 2: Selectivity of this compound

| Target | Assay Type | This compound EC₅₀ (µM) | OCA EC₅₀ (µM) | Notes | Reference |

| TGR5 | cAMP Activation Assay | > 15 | 0.381 | This compound exhibits minimal activity against TGR5. | |

| Other Nuclear Receptors | Not Specified | No significant cross-reactivity | Not Reported | Tested against a panel of other nuclear receptors. |

Table 3: In Vitro Efficacy on FXR Target Gene Expression in Huh7.5 Cells

| Target Gene | This compound (at 12 nM) | OCA (at 12 nM) | Effect | Reference |

| SHP (Small Heterodimer Partner) | 5-fold induction | Minimal induction | Upregulation | |

| BSEP (Bile Salt Export Pump) | 18-fold induction | Minimal induction | Upregulation | |

| CYP7A1 (Cholesterol 7α-hydroxylase) | ~95% reduction in mRNA | ~60% reduction in mRNA | Downregulation |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general experimental workflows used for its in vitro characterization.

Caption: this compound signaling pathway.

Caption: General experimental workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are synthesized from established methods in the field.

FXR Reporter Gene Assays

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the farnesoid X receptor.

A. Chimeric FXR Reporter Assay in CHO Cells

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Principle: This assay utilizes a chimeric receptor system. The DNA binding domain (DBD) of the yeast GAL4 protein is fused to the ligand-binding domain (LBD) of human FXR. A reporter plasmid contains multiple copies of the GAL4 upstream activation sequence (UAS) linked to a luciferase reporter gene. Activation of the FXR LBD by an agonist like this compound causes the chimeric protein to bind to the UAS and drive luciferase expression.

-

Protocol:

-

Cell Culture: CHO cells are maintained in appropriate growth medium (e.g., F-12K Medium with 10% FBS).

-

Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids:

-

An expression plasmid encoding the GAL4-FXR LBD chimera.

-

A reporter plasmid containing the GAL4 UAS upstream of a luciferase gene (e.g., pFR-Luc).

-

-

Compound Treatment: After transfection (typically 24 hours), the medium is replaced with a medium containing serial dilutions of this compound, a positive control (e.g., chenodeoxycholic acid - CDCA), and a vehicle control (DMSO).

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.

-

B. Full-Length FXR Luciferase Reporter Assay in HEK Cells

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Principle: This assay uses the full-length human FXR protein and a reporter construct containing a natural FXR response element (FXRE) from an FXR target gene (e.g., BSEP or SHP) upstream of the luciferase gene.

-

Protocol:

-

Cell Culture: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Transfection: Cells are seeded in 96-well plates and co-transfected with:

-

An expression plasmid for full-length human FXR.

-

An expression plasmid for its heterodimer partner, RXRα.

-

A reporter plasmid with an FXRE-driven luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound, a positive control, and a vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 24 hours).

-

Lysis and Dual-Luciferase Assay: Cell lysates are assayed for both firefly and Renilla luciferase activity.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold induction over the vehicle control is calculated, and the EC₅₀ is determined from the dose-response curve.

-

TGR5 Activation Assay

Objective: To assess the selectivity of this compound by measuring its activity on the TGR5 receptor.

-

Principle: TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels.

-

Methodology (Competitive Immunoassay with Enzyme Fragment Complementation):

-

Cell Line: A cell line overexpressing human TGR5 (e.g., CHO).

-

Assay Principle: This assay is based on the competition between free cAMP produced by the cells and a cAMP-enzyme fragment conjugate for binding to a specific antibody. The amount of enzyme fragment conjugate bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate. The enzyme activity is measured by adding a substrate that produces a chemiluminescent signal.

-

Protocol:

-

Cells are seeded in a 96-well plate.

-

Cells are treated with different concentrations of this compound, a known TGR5 agonist (positive control), and a vehicle control.

-

After incubation, cells are lysed.

-

The cell lysate is mixed with the assay reagents (cAMP-enzyme fragment conjugate and antibody).

-

After an incubation period to allow for competitive binding, the substrate is added, and the luminescent signal is measured.

-

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the cell samples is determined from the standard curve.

-

Gene Expression Analysis in Huh7.5 Cells

Objective: To evaluate the effect of this compound on the expression of FXR target genes involved in bile acid metabolism.

-

Cell Line: Human hepatoma cell line Huh7.5.

-

Method: Quantitative Reverse Transcription PCR (qRT-PCR).

-

Protocol:

-

Cell Culture and Treatment: Huh7.5 cells are seeded in culture plates and allowed to adhere. The cells are then treated with this compound, OCA, or a vehicle control for a specified time (e.g., 24 hours).

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for qPCR with specific primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The qPCR is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in treated cells to that in vehicle-treated cells.

-

In Vitro Anti-inflammatory and Anti-fibrotic Assays

Objective: To characterize the anti-inflammatory and anti-fibrotic effects of this compound in relevant cell models.

A. Anti-inflammatory Assay in Macrophages

-

Cell Line: Human or murine macrophage cell line (e.g., THP-1, RAW 264.7).

-

Principle: Inflammation is induced in macrophages using lipopolysaccharide (LPS), which stimulates the production of pro-inflammatory cytokines. The ability of this compound to suppress this response is measured.

-

Protocol:

-

Cell Culture and Differentiation (for THP-1): THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Treatment and Stimulation: Macrophages are pre-treated with this compound for a short period before being stimulated with LPS.

-

Cytokine Measurement: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The reduction in cytokine secretion in this compound-treated cells compared to LPS-only treated cells is quantified.

-

B. Anti-fibrotic Assay in Hepatic Stellate Cells

-

Cell Line: Human hepatic stellate cell line (e.g., LX-2) or primary hepatic stellate cells.

-

Principle: Hepatic stellate cell activation is a key event in liver fibrosis. This activation can be induced in vitro by transforming growth factor-beta (TGF-β), leading to the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen.

-

Protocol:

-

Cell Culture: Hepatic stellate cells are cultured in appropriate media.

-

Treatment: Cells are treated with this compound in the presence or absence of TGF-β.

-

Assessment of Fibrotic Markers: After a suitable incubation period (e.g., 24-48 hours), the expression of fibrotic markers is assessed by:

-

Western Blot or Immunofluorescence: To measure the protein levels of α-SMA and collagen.

-

qRT-PCR: To measure the mRNA levels of genes encoding these proteins (e.g., ACTA2, COL1A1).

-

-

Data Analysis: The inhibitory effect of this compound on TGF-β-induced expression of fibrotic markers is determined.

-

Conclusion

The in vitro pharmacological profile of this compound demonstrates that it is a highly potent and selective agonist of the farnesoid X receptor. It effectively activates FXR signaling, leading to the regulation of key target genes involved in bile acid homeostasis. Furthermore, this compound exhibits desirable anti-inflammatory and anti-fibrotic properties in relevant cellular models. These findings provide a strong rationale for its development as a therapeutic agent for fibrotic liver diseases.

References

The Discovery and Development of EDP-305: A Potent FXR Agonist for Fibrotic Liver Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

EDP-305 is a novel, non-bile acid farnesoid X receptor (FXR) agonist that was developed by Enanta Pharmaceuticals for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a potent and selective FXR agonist, this compound demonstrated promising anti-fibrotic and anti-inflammatory effects in preclinical models by modulating key pathways in bile acid, lipid, and glucose metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed. While showing initial promise, the development of this compound as a monotherapy was ultimately discontinued after facing challenges in clinical trials, highlighting the complexities of targeting FXR in NASH.

Introduction: The Role of FXR in Liver Disease

The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[1] Activation of FXR by its natural ligands, such as chenodeoxycholic acid (CDCA), initiates a complex signaling cascade that regulates the expression of numerous genes involved in bile acid synthesis and transport, lipid and glucose homeostasis, and inflammatory responses.[1][2] Given its central role in hepatic metabolism and inflammation, FXR has emerged as a compelling therapeutic target for chronic liver diseases characterized by fibrosis and metabolic dysregulation, including NASH and PBC.[3]

This compound was designed as a next-generation, non-bile acid FXR agonist with the goal of achieving high potency and selectivity, thereby maximizing therapeutic efficacy while minimizing potential off-target effects.[3] This document details the scientific journey of this compound from its initial characterization to its evaluation in clinical settings.

In Vitro Characterization

Potency and Selectivity

This compound was demonstrated to be a highly potent and selective FXR agonist in a variety of in vitro assays. Its potency was significantly greater than that of obeticholic acid (OCA), a first-in-class FXR agonist. Notably, this compound exhibited minimal cross-reactivity with the TGR5 receptor, a G protein-coupled receptor also activated by bile acids, which is a distinguishing feature from OCA.

| Assay | This compound | Obeticholic Acid (OCA) | Reference |